2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine

Catalog No.
S1702997
CAS No.
337353-22-7
M.F
C21H18N2O4S2
M. Wt
426.5g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thi...

CAS Number

337353-22-7

Product Name

2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine

Molecular Formula

C21H18N2O4S2

Molecular Weight

426.5g/mol

InChI

InChI=1S/C21H18N2O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)22-12-13-28-21(22)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2

InChI Key

SRHINPIQIJIASR-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]

2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is a complex organic compound characterized by its unique structural features, which include an acenaphthene moiety and a thiazolidine ring. The compound's structure can be broken down into several functional groups:

  • Acenaphthene moiety: This bicyclic structure contributes to the compound's aromatic properties.
  • Thiazolidine ring: A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • 4-Nitro-benzenesulfonyl group: This functional group enhances the compound's reactivity and potential biological interactions.

The molecular formula of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is C15_{15}H12_{12}N2_{2}O4_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical reactivity of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further derivatization.
  • Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and biological activity.
  • Condensation reactions: The thiazolidine ring may participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Research indicates that compounds with thiazolidine rings exhibit various biological activities, including:

  • Antimicrobial properties: Thiazolidines are known for their effectiveness against certain bacterial strains.
  • Anti-inflammatory effects: Some derivatives show promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.
  • Anticancer activity: Preliminary studies suggest that modifications to the acenaphthene structure may enhance the compound's ability to inhibit cancer cell proliferation.

The synthesis of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine typically involves multi-step synthetic routes. Common methods include:

  • Formation of the thiazolidine ring: This can be achieved through a reaction between a suitable thioketone and an amine.
  • Introduction of the acenaphthene moiety: This step often involves cyclization reactions or coupling strategies with acenaphthene derivatives.
  • Sulfonation: The introduction of the 4-nitro-benzenesulfonyl group can be accomplished via electrophilic aromatic substitution.

2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Chemical research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Studies on the interactions of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine with biological targets are crucial for understanding its mechanism of action. Potential areas of focus include:

  • Protein binding studies: Investigating how the compound interacts with specific proteins could reveal its therapeutic potential and side effects.
  • Enzyme inhibition assays: Evaluating its ability to inhibit enzymes involved in disease pathways may provide insight into its pharmacological applications.

Several compounds share structural similarities with 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine. Here are some notable examples:

Compound NameStructureUnique Features
ThiazolidinedioneContains a thiazolidine ringKnown for insulin-sensitizing effects
AcenaphthyleneBicyclic aromatic hydrocarbonLacks functional groups present in the target compound
Benzothiazole derivativesSimilar heterocyclic structureExhibits diverse biological activities but different reactivity patterns

2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is unique due to its combination of an acenaphthene moiety with a sulfonamide group and thiazolidine ring, which may enhance its reactivity and biological activity compared to these similar compounds.

XLogP3

4.5

Dates

Modify: 2023-08-15

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